![molecular formula C24H21ClN2O3 B6568903 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 946219-04-1](/img/structure/B6568903.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide, or BCTCA, is a small molecule that has recently been studied for its potential applications in scientific research. It is a member of the quinolin-7-yl family of compounds, which are known for their ability to interact with biological systems. BCTCA has been investigated for its ability to inhibit certain enzymes, and its potential to be used as a tool in scientific research.
Mechanism of Action
BCTCA has been found to inhibit COX-2 and 5-LOX by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions that produce prostaglandins and leukotrienes, leading to an anti-inflammatory effect.
Biochemical and Physiological Effects
BCTCA has been found to have anti-inflammatory effects in animal models. In mice, BCTCA has been found to reduce inflammation in the skin, lungs, and gastrointestinal tract. BCTCA has also been found to reduce the production of inflammatory cytokines, such as interleukin-6, in the blood.
Advantages and Limitations for Lab Experiments
One advantage of using BCTCA in laboratory experiments is that it is relatively easy to synthesize. Additionally, BCTCA has been found to be relatively non-toxic, making it safe to use in experiments. However, BCTCA has a relatively short half-life, meaning that it may not be suitable for long-term experiments.
Future Directions
BCTCA may have potential applications in the treatment of inflammatory diseases such as asthma and arthritis. Additionally, BCTCA may be useful in the development of new drugs that target COX-2 and 5-LOX. BCTCA may also be useful in the study of other enzymes, as it has been found to be a potent inhibitor of a variety of enzymes. Finally, BCTCA may be useful in the study of drug delivery systems, as it has been found to be relatively non-toxic and has a short half-life.
Synthesis Methods
BCTCA can be synthesized using a two-step process. The first step involves the reaction of 1-benzoyl-4-chloro-2-methyl-1,2,3,4-tetrahydroquinoline with 4-chloro-2-methylacetophenone. This reaction produces a quinolin-7-yl derivative, which is then reacted with acetic anhydride to form BCTCA.
Scientific Research Applications
BCTCA has been studied for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in the regulation of inflammation. Inhibition of COX-2 can reduce the levels of prostaglandins, leading to an anti-inflammatory effect. 5-LOX is an enzyme involved in the production of leukotrienes, which are also hormones that play a role in inflammation. Inhibition of 5-LOX can also lead to an anti-inflammatory effect.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-9-12-21(13-10-19)30-16-23(28)26-20-11-8-17-7-4-14-27(22(17)15-20)24(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDWXCPWEWRJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide |
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